1,3-Dimorpholinopropan-2-ol

Description

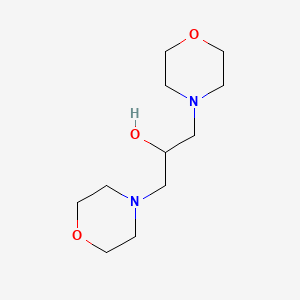

1,3-Dimorpholinopropan-2-ol (CAS 7250-87-5, EC 230-662-8) is a morpholine-derived compound featuring two morpholine groups attached to a propan-2-ol backbone. Morpholine, a six-membered heterocyclic amine (C₄H₉NO), imparts polarity and reactivity to the molecule, making it suitable for applications in organic synthesis and industrial processes. Safety data highlight the need for respiratory, hand, and eye protection during handling, with first-aid measures including oxygen administration for inhalation exposure .

Properties

CAS No. |

7250-87-5 |

|---|---|

Molecular Formula |

C11H22N2O3 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

1,3-dimorpholin-4-ylpropan-2-ol |

InChI |

InChI=1S/C11H22N2O3/c14-11(9-12-1-5-15-6-2-12)10-13-3-7-16-8-4-13/h11,14H,1-10H2 |

InChI Key |

YTAILAZJMHRYOR-UHFFFAOYSA-N |

SMILES |

C1COCCN1CC(CN2CCOCC2)O |

Canonical SMILES |

C1COCCN1CC(CN2CCOCC2)O |

Other CAS No. |

7250-87-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 1,3-Dimorpholinopropan-2-ol and Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Physical State | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 7250-87-5 | Not provided* | Not provided* | 2 morpholine, 1 hydroxyl | Likely liquid | Organic synthesis, industrial |

| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | Not specified | C₈H₁₉NO | 159.27 | 1 diethylamino, 1 hydroxyl | Clear liquid | Solvents, intermediates |

| 2,2-Dimethyl-3-(3-tolyl)propan-1-ol | Not specified | Not provided | Not provided | 1 tolyl, 1 hydroxyl | Not specified | Fragrance ingredient |

| 2,3-Dimethyl-1-butanol | 19550-30-2 | C₆H₁₄O | 102.17 | 1 hydroxyl | Liquid | Solvents, flavorants |

| (S)-1-Amino-3-morpholinopropan-2-ol | 452105-36-1 | C₇H₁₆N₂O₂ | 160.22 | 1 morpholine, 1 amino, 1 hydroxyl | Not specified | Pharmaceutical intermediates |

Detailed Comparative Analysis

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

2,3-Dimethyl-1-butanol

- Structure: A branched-chain primary alcohol lacking nitrogenous groups.

- Safety: Less complex handling requirements compared to amino/morpholine derivatives, though still necessitates eye rinsing and skin washing upon exposure .

(S)-1-Amino-3-morpholinopropan-2-ol

Key Findings

Polarity and Reactivity: Morpholine derivatives (this compound and (S)-1-Amino-3-morpholinopropan-2-ol) exhibit higher polarity due to nitrogen and oxygen atoms, favoring use in synthetic chemistry.

Volatility Trends: Aliphatic alcohols like 2,3-Dimethyl-1-butanol have lower molecular weights and higher volatility compared to nitrogen-substituted analogs.

Regulatory and Safety Profiles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.